molecular formula C8H8BrClN2 B15440171 Acetyl chloride 4-bromophenylhydrazone CAS No. 74305-91-2

Acetyl chloride 4-bromophenylhydrazone

Cat. No.: B15440171
CAS No.: 74305-91-2
M. Wt: 247.52 g/mol
InChI Key: FVGPOILZJUVYCE-WDZFZDKYSA-N
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Description

Acetyl chloride 4-bromophenylhydrazone (C₈H₈BrClN₂O; molecular weight: 263.52 g/mol) is a halogenated hydrazone derivative synthesized via the condensation of acetyl chloride (C₂H₃ClO) with 4-bromophenylhydrazine. This compound features an acetyl group (-COCH₃) linked to a hydrazine moiety substituted with a 4-bromophenyl group. However, specific applications remain understudied, and its handling requires stringent safety measures due to inherent hazards associated with reactive acyl chlorides and brominated aromatics .

Properties

CAS No.

74305-91-2

Molecular Formula

C8H8BrClN2

Molecular Weight

247.52 g/mol

IUPAC Name

(1Z)-N-(4-bromophenyl)ethanehydrazonoyl chloride

InChI

InChI=1S/C8H8BrClN2/c1-6(10)11-12-8-4-2-7(9)3-5-8/h2-5,12H,1H3/b11-6-

InChI Key

FVGPOILZJUVYCE-WDZFZDKYSA-N

Isomeric SMILES

C/C(=N/NC1=CC=C(C=C1)Br)/Cl

Canonical SMILES

CC(=NNC1=CC=C(C=C1)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of acetyl chloride 4-bromophenylhydrazone with related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity with Water
This compound C₈H₈BrClN₂O 263.52 Acetyl group, 4-bromo substitution High (hydrolysis of acyl chloride)
Benzoyl chloride (2,4-dibromophenyl)hydrazone C₁₃H₁₀Br₂ClN₂O 398.50 Benzoyl group, 2,4-dibromo substitution Moderate (lower acyl chloride reactivity)
Acetyl chloride C₂H₃ClO 78.50 Simple acyl chloride Very high (vigorous hydrolysis)

Key Observations :

  • Electron-Withdrawing Effects: The 4-bromo substituent in this compound enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to non-halogenated analogs.
  • Steric Hindrance : The bulkier benzoyl group in benzoyl chloride (2,4-dibromophenyl)hydrazone reduces reactivity relative to acetyl derivatives .
This compound
  • Hazards : Likely corrosive (Skin Corr. 1B), causes severe eye damage (Eye Dam. 1), and harmful if swallowed (Oral Tox. 4), inferred from acetyl chloride’s hazards .
  • Handling : Requires butyl rubber gloves (min. 0.3 mm thickness; breakthrough time: 105 minutes) and explosion-proof equipment due to flammability (NFPA Fire Hazard: 3) .
Benzoyl Chloride (2,4-Dibromophenyl)hydrazone
  • Limited toxicological data available .
Acetyl Chloride
  • Hazards : Highly flammable (H225), causes severe skin burns (H314), and harmful to aquatic life (H402) .
  • NFPA Ratings : Health Hazard: 3, Fire Hazard: 3 .

Environmental and Ecological Impact

  • This compound: Bromine substitution may increase lipophilicity, raising bioaccumulation risks.
  • Benzoyl Chloride Derivatives: EnvironmentalChemistry.com notes persistence concerns for halogenated aromatics but lacks quantitative ecotoxicity data .
  • Acetyl Chloride : Classified as harmful to aquatic life (LC50 for fish: 12.8 mg/L) .

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